molecular formula C16H24N2O2 B13187995 tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate

tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate

Cat. No.: B13187995
M. Wt: 276.37 g/mol
InChI Key: IULRLYCJHITWKR-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate is a carbamate-protected tetrahydroisoquinoline derivative. Its structure features a 1,2,3,4-tetrahydroisoquinoline core linked via an ethyl group to a tert-butyl carbamate moiety. This compound is of interest in medicinal chemistry due to the tetrahydroisoquinoline scaffold’s prevalence in bioactive molecules, including kinase inhibitors and neurotransmitter analogs. The tert-butyl carbamate group serves as a protective strategy for amines, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-7-12-5-4-6-13-11-17-9-8-14(12)13/h4-6,17H,7-11H2,1-3H3,(H,18,19)

InChI Key

IULRLYCJHITWKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC2=C1CCNC2

Origin of Product

United States

Preparation Methods

Carbamate Formation via Boc Protection

The initial step involves protecting the amine group with tert-butyl chloroformate, a process well-documented in literature (see reference). The procedure typically employs a base such as triethylamine (NEt3) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. The reaction is performed in dichloromethane (DCM) at 0°C to prevent side reactions, then allowed to warm to room temperature for completion.

Reaction scheme:

R-NH2 + (Boc)2O → R-NH-CO-OtBu

Purification: The crude product is washed with water, dried over Na2SO4, and purified via flash chromatography using petroleum ether/ethyl acetate (5:1).

Construction of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline framework is synthesized through cyclization of appropriate precursors, often involving Mannich-type reactions or cyclization of amino alcohols. As per recent protocols (see), the process may involve the following:

  • Nucleophilic addition of an aminoalkyl precursor to an aromatic aldehyde
  • Cyclization under acidic or basic conditions
  • Use of reagents such as NaH or K2CO3 to facilitate cyclization

Example:

Aminoalkyl precursor + aromatic aldehyde → cyclized tetrahydroisoquinoline

Reaction conditions: Typically performed in THF or DMF at -78°C to control reactivity, then warmed to room temperature.

Cyclization and Final Assembly

The final step involves cyclization of the protected carbamate with the tetrahydroisoquinoline derivative, often using triflic anhydride or chloropyridine to activate intermediates (see). This step introduces the tetrahydroisoquinoline moiety onto the carbamate core.

  • Activation: Triflic anhydride reacts with the carbamate or aromatic precursor at -78°C
  • Cyclization: The intermediate cyclizes upon warming to room temperature
  • Purification: Flash chromatography with appropriate solvent systems

Representative Synthetic Route

Based on multiple literature sources and supplier data, a typical synthetic route can be summarized as follows:

Step 2: Synthesis of the tetrahydroisoquinoline core via cyclization of amino alcohol precursors under basic conditions (reference).

Step 3: Activation of the carbamate with triflic anhydride, followed by cyclization with the tetrahydroisoquinoline derivative, as described in.

Step 4: Purification by flash chromatography, yielding the target compound.

Data Table of Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Typical Yield References
Carbamate protection Boc2O, NEt3 DCM 0°C to RT 3-4 h 85-90%
Isoquinoline synthesis Aromatic aldehyde, amino alcohol THF -78°C to RT 12-24 h 70-80%
Cyclization Triflic anhydride, 2-chloropyridine CH2Cl2 -78°C to RT 30 min - 2 h 65-75%

Notes and Best Practices

  • Reaction Control: Strict temperature control is essential, especially during triflic anhydride activation to prevent side reactions.
  • Purification: Flash chromatography on silica gel with appropriate solvent systems ensures high purity.
  • Reagent Quality: Use high-grade reagents to minimize impurities that could affect yields.
  • Safety: Handle triflic anhydride and chloropyridine with care under a fume hood due to their corrosive nature.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of the carbamate bond can occur under acidic or basic conditions leading to the formation of the corresponding amine and tert-butyl alcohol:

tert butyl N 2 1 2 3 4 tetrahydroisoquinolin 5 yl ethyl carbamate+H2Oamine+tert butanol\text{tert butyl N 2 1 2 3 4 tetrahydroisoquinolin 5 yl ethyl carbamate}+H_2O\rightarrow \text{amine}+\text{tert butanol}

Reaction with Isocyanates

The compound can react with isocyanates to form urea derivatives:

tert butyl N 2 1 2 3 4 tetrahydroisoquinolin 5 yl ethyl carbamate+RN=C=Ourea derivative\text{tert butyl N 2 1 2 3 4 tetrahydroisoquinolin 5 yl ethyl carbamate}+R-N=C=O\rightarrow \text{urea derivative}

Alkylation Reactions

The nitrogen atom in the carbamate can undergo alkylation reactions with alkyl halides leading to more complex structures:

tert butyl N 2 1 2 3 4 tetrahydroisoquinolin 5 yl ethyl carbamate+RXalkylated product\text{tert butyl N 2 1 2 3 4 tetrahydroisoquinolin 5 yl ethyl carbamate}+R-X\rightarrow \text{alkylated product}

  • Biological Activity and Applications

Research indicates that compounds similar to tert-butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate exhibit various biological activities including anti-inflammatory and anticancer properties. Studies have shown that modifications to the tetrahydroisoquinoline moiety can enhance these activities.

  • References

The information presented in this article is derived from various scientific literature sources that provide insights into the synthesis and reactivity of similar compounds within the field of organic chemistry and medicinal applications .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The isoquinoline moiety can interact with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate (Target) Not Provided¹ Not Provided¹ Ethyl linker, carbamate protection Flexible ethyl spacer; tetrahydroisoquinoline core
tert-Butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate C₁₅H₂₂N₂O₂ 262.35 Methyl group at C8; tetrahydroquinoline core Increased lipophilicity; potential for CNS-targeted applications
tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate C₁₄H₁₉FN₂O₂ 266.31 Fluorine at C6 Enhanced electronic effects; improved bioavailability in drug discovery
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate C₁₃H₂₀N₂O₂ 236.31 Aromatic amine; methylphenyl group Versatile intermediate for pharmaceuticals and agrochemicals

Key Observations:

  • Core Scaffold Differences: The target compound and share the tetrahydroisoquinoline core, whereas uses a tetrahydroquinoline scaffold, which alters ring saturation and electronic properties.
  • In contrast, the methyl group in enhances lipophilicity, favoring blood-brain barrier penetration .
  • Functional Group Utility : The ethyl linker in the target compound provides conformational flexibility, which may optimize binding to biological targets compared to direct carbamate attachment in and .

Biological Activity

tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate is a synthetic compound that belongs to the carbamate class and is characterized by its unique structure incorporating a tetrahydroisoquinoline moiety. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in pharmacology and biochemistry.

The molecular formula of this compound is C16H24N2O2, with a molecular weight of 276.37 g/mol. Its structure includes a tert-butyl group and a carbamate functional group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
IUPAC NameThis compound
CAS Number2059927-36-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. One notable mechanism involves the inhibition of enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down acetylcholine. Inhibition of AChE can enhance cholinergic signaling, potentially leading to therapeutic effects in neurodegenerative diseases such as Alzheimer's.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit AChE effectively. This property is significant for developing treatments for conditions characterized by cholinergic deficits.
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activity, which could protect cells from oxidative stress and related damage.
  • Neuroprotective Effects : Due to its AChE inhibitory action and potential antioxidant properties, the compound may offer neuroprotective benefits.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to tetrahydroisoquinoline derivatives:

  • Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry investigated various tetrahydroisoquinoline derivatives and found that certain modifications led to enhanced neuroprotective effects in animal models of neurodegeneration .
  • Enzyme Inhibition Analysis : Research highlighted that compounds similar to this compound demonstrated significant inhibition of AChE with IC50 values indicating effective potency .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing tert-butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves carbamate coupling reactions. For example, tert-butyl carbamates can be synthesized via a two-step process: (1) introducing the tetrahydroisoquinoline moiety through reductive amination or nucleophilic substitution, followed by (2) carbamate formation using Boc-protecting agents (e.g., Boc anhydride) in the presence of a base like triethylamine .
  • Key Variables :

SolventCatalystTemperatureYield Range
THFTEA0–25°C60–75%
DCMDMAPRT70–85%
DMFPyridine40°C50–65%
  • Optimization : Lower temperatures (0–25°C) minimize side reactions like hydrolysis, while polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the tert-butyl group (δ ~1.4 ppm for 9H singlet) and the ethylcarbamate linkage (δ ~3.3–3.5 ppm for N–CH2–CH2–). The tetrahydroisoquinoline aromatic protons appear as multiplets at δ 6.5–7.2 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 317.21 for C17H25N2O2) .
  • X-ray Crystallography : Used to resolve stereochemistry in derivatives, revealing hydrogen-bonding networks between the carbamate oxygen and adjacent NH groups .

Advanced Research Questions

Q. How does the stability of this carbamate derivative vary under acidic, basic, or oxidative conditions?

  • Acidic Conditions : The tert-butyl carbamate group is labile in strong acids (e.g., TFA), cleaving to release the free amine. Hydrolysis rates depend on pH and temperature (e.g., t1/2 = 2 h in 1M HCl at 25°C) .
  • Oxidative Stability : The tetrahydroisoquinoline core is prone to oxidation. Stability studies in H2O2 (3%) show <10% degradation over 24 h at RT, but degradation increases to >50% at 60°C .
  • Recommendations : Store under inert gas (N2/Ar) at –20°C to prevent moisture absorption and oxidative decomposition .

Q. What computational methods are suitable for predicting the reactivity of this compound in medicinal chemistry applications?

  • Density Functional Theory (DFT) : Models the carbamate’s electrophilicity, predicting reaction sites for nucleophilic attack (e.g., at the carbonyl carbon).
  • Molecular Docking : Used to study interactions with biological targets (e.g., opioid receptors), leveraging the tetrahydroisoquinoline scaffold’s affinity for CNS targets .
  • ADMET Predictions : Tools like SwissADME estimate logP (~2.8) and blood-brain barrier penetration (BBB+), supporting its potential as a neuroactive intermediate .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting hazard data for tert-butyl carbamate derivatives?

  • Case Study : While some SDS reports classify similar carbamates as non-hazardous (no GHS labeling required ), others recommend first-aid measures for inhalation/contact .
  • Resolution : Validate via:

  • Experimental Testing : Acute toxicity assays (e.g., LD50 in rodents).
  • Literature Cross-Reference : Compare with structurally analogous compounds (e.g., tert-butyl N-benzylcarbamates, which show low oral toxicity in rats) .
    • Guidelines : Default to strict PPE (gloves, goggles) and fume hood use until compound-specific data is available .

Application-Oriented Questions

Q. What role does this compound play in synthesizing isoindoline-based pharmaceuticals?

  • Key Use : Serves as a precursor to isoindoline alkaloids via ring-closing metathesis or Pictet-Spengler reactions. For example, coupling with aldehydes yields tetrahydroisoquinoline-fused heterocycles .
  • Case Study : In opioid antagonist synthesis, the carbamate acts as a protecting group, enabling selective functionalization of the ethylamine side chain .

Methodological Challenges

Q. How can diastereoselectivity be achieved in derivatives of this carbamate?

  • Chiral Catalysts : Use of (R)-BINOL-derived phosphoric acids induces enantioselectivity (>90% ee) in alkylation or cycloaddition reactions .
  • Solvent Effects : Non-polar solvents (e.g., toluene) enhance stereochemical control by stabilizing transition states through van der Waals interactions .

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